molecular formula C23H31O4P B15498923 (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B15498923
M. Wt: 402.5 g/mol
InChI Key: APINUOMEGRQMFN-LYZGTLIUSA-N
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Description

(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C23H31O4P and its molecular weight is 402.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a member of the oxaphosphole family, which has garnered attention for its potential biological activities. This article delves into the compound's structure, properties, and biological activities as reported in recent studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H25O3P
  • Molecular Weight : 344.39 g/mol
  • CAS Number : 1477517-18-2
  • Purity : 97.00%

The compound features a complex structure characterized by a phosphole ring fused with a methoxy-substituted phenyl group and a tert-butyl moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that oxaphosphole derivatives exhibit promising anticancer activities. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance:

  • A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis through caspase activation .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which can contribute to its protective effects against oxidative stress-related diseases. In vitro assays showed that it could reduce reactive oxygen species (ROS) levels in human endothelial cells .

Neuroprotective Effects

In neurobiology research, this oxaphosphole derivative exhibited neuroprotective effects against neurodegenerative conditions. It was shown to protect neuronal cells from glutamate-induced excitotoxicity by modulating calcium influx and reducing apoptosis markers .

Data Table of Biological Activities

Activity TypeAssay TypeResult/EffectReference
AnticancerMCF-7 Cell ProliferationInhibition of proliferation; apoptosis
AntioxidantDPPH ScavengingSignificant free radical scavenging
NeuroprotectiveGlutamate ToxicityReduced neuronal cell death

Case Study 1: Breast Cancer Inhibition

In a controlled laboratory setting, the compound was administered to MCF-7 breast cancer cells at varying concentrations. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis noted at higher concentrations. The study highlighted the potential of this compound as a lead candidate for further development in cancer therapeutics.

Case Study 2: Oxidative Stress Modulation

Another study focused on the antioxidant capabilities of the compound in human endothelial cells exposed to oxidative stress. Treatment with the compound resulted in a marked decrease in intracellular ROS levels and an increase in antioxidant enzyme activity, suggesting its utility in cardiovascular protection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole?

  • Methodological Answer: The synthesis involves multi-step routes with careful control of stereochemistry. Key steps include:

  • Phosphorus incorporation using organophosphorus reagents under anhydrous conditions.
  • Chiral resolution via asymmetric catalysis or chiral auxiliaries to achieve the (2R,3R) configuration.
  • Purification via column chromatography or recrystallization to ensure >97% purity.
  • Reaction conditions (e.g., temperature: −78°C to 25°C, solvents: THF or toluene) are critical to avoid racemization .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer:

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers.
  • NMR spectroscopy (¹H, ³¹P, and NOESY) to confirm stereochemistry and detect diastereomeric impurities.
  • X-ray crystallography for absolute configuration determination, particularly for resolving conflicting NMR data .

Q. What are the stability considerations for handling this compound in laboratory settings?

  • Methodological Answer:

  • Moisture sensitivity: Store under inert gas (Ar/N₂) in sealed containers due to hydrolytic instability of the oxaphosphole ring.
  • Light sensitivity: Protect from UV exposure to prevent decomposition of the dimethoxyphenyl group.
  • Temperature: Long-term storage at −20°C is recommended to maintain enantiomeric excess (>99% ee) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in catalytic applications?

  • Methodological Answer:

  • The tert-butyl group enhances steric bulk, stabilizing transition states in asymmetric catalysis (e.g., Suzuki-Miyaura cross-coupling).
  • Kinetic studies using variable-temperature NMR can quantify steric effects on reaction rates.
  • Comparative experiments with analogs (e.g., methyl or isopropyl substituents) reveal differences in enantioselectivity .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer:

  • Reproducibility audits: Verify reaction conditions (e.g., catalyst loading, solvent purity) across studies.
  • In situ monitoring via ³¹P NMR to detect decomposition products that may reduce efficacy.
  • Computational modeling (DFT) to identify competing reaction pathways influenced by solvent polarity .

Q. How can this compound be applied in enantioselective organocatalysis?

  • Methodological Answer:

  • Phosphine-ligand screening: Test in palladium-catalyzed asymmetric allylic alkylation (AAA) with chiral substrates.
  • Mechanistic probes: Isotopic labeling (²H/¹³C) to track stereochemical outcomes in C–P bond formation.
  • Catalyst optimization: Modify the 2-methoxypropan-2-yl group to tune electronic and steric properties .

Q. What analytical methods are suitable for detecting degradation products under oxidative conditions?

  • Methodological Answer:

  • LC-MS/MS with electrospray ionization (ESI) to identify phosphorylated byproducts.
  • GC-MS for volatile degradation species (e.g., tert-butanol).
  • EPR spectroscopy to detect radical intermediates during oxidation .

Properties

Molecular Formula

C23H31O4P

Molecular Weight

402.5 g/mol

IUPAC Name

(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C23H31O4P/c1-22(2,3)28-20-15(19-16(24-6)12-10-13-17(19)25-7)11-9-14-18(20)27-21(28)23(4,5)26-8/h9-14,21H,1-8H3/t21-,28-/m1/s1

InChI Key

APINUOMEGRQMFN-LYZGTLIUSA-N

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C(C)(C)OC

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C(C)(C)OC

Origin of Product

United States

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